Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester
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Overview
Description
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate is a complex organic compound with a unique structure that includes a pyrimidine ring and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyridine moiety. Common reagents used in these reactions include amines, carbamates, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures.
Dihydropyridine Derivatives: Compounds with similar dihydropyridine moieties.
Uniqueness
Methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
74025-90-4 |
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Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
methyl (NE)-N-[2-amino-6-(3,6-dihydro-2H-pyridin-1-yl)-3-hydroxypyrimidin-4-ylidene]carbamate |
InChI |
InChI=1S/C11H15N5O3/c1-19-11(17)14-9-7-8(13-10(12)16(9)18)15-5-3-2-4-6-15/h2-3,7,18H,4-6H2,1H3,(H2,12,13)/b14-9+ |
InChI Key |
XIMLRGLPHNCFEM-NTEUORMPSA-N |
Isomeric SMILES |
COC(=O)/N=C/1\C=C(N=C(N1O)N)N2CCC=CC2 |
Canonical SMILES |
COC(=O)N=C1C=C(N=C(N1O)N)N2CCC=CC2 |
Origin of Product |
United States |
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